Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C11H12O6. It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate typically involves the esterification of 5-hydroxy-3-methoxyphthalic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
- Dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate
- Dimethyl 3-hydroxy-4-methoxybenzene-1,2-dicarboxylate
Uniqueness
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
65212-19-3 |
---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-15-8-5-6(12)4-7(10(13)16-2)9(8)11(14)17-3/h4-5,12H,1-3H3 |
InChI Key |
VDCCQCMRKQBMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.